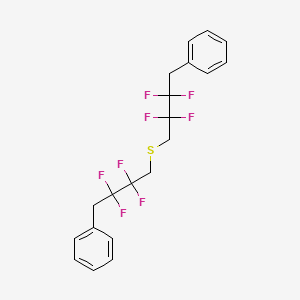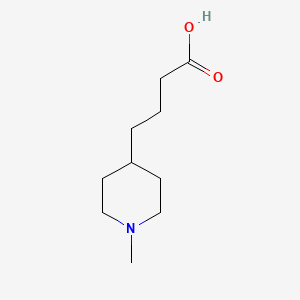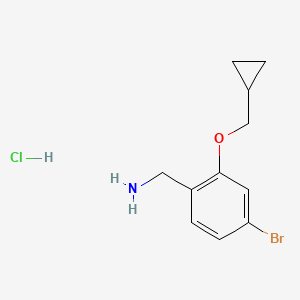
6-Chloro-3-fluoro-N-isopropylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-fluoro-N-isopropylpicolinamide is an organic compound belonging to the picolinamide family This compound is characterized by the presence of a chlorine atom at the 6th position, a fluorine atom at the 3rd position, and an isopropyl group attached to the nitrogen atom of the picolinamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoro-N-isopropylpicolinamide typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Starting with picolinamide, the compound undergoes halogenation to introduce the chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as thionyl chloride (SOCl₂) and fluorinating agents like Selectfluor.
Amidation: The halogenated intermediate is then subjected to amidation with isopropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-fluoro-N-isopropylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Applications De Recherche Scientifique
6-Chloro-3-fluoro-N-isopropylpicolinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Agrochemicals: The compound is explored for its use as a herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions and functions of various biological targets.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-fluoro-N-isopropylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine atoms, along with the isopropyl group, contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme involved in disease progression.
Comparaison Avec Des Composés Similaires
6-Chloro-3-fluoro-N-isopropylpicolinamide can be compared with other picolinamide derivatives, such as:
6-Chloro-3-fluoropicolinamide: Lacks the isopropyl group, which may affect its binding affinity and specificity.
3-Fluoro-N-isopropylpicolinamide: Lacks the chlorine atom, which can influence its chemical reactivity and biological activity.
6-Chloro-N-isopropylpicolinamide: Lacks the fluorine atom, potentially altering its pharmacokinetic properties.
The presence of both chlorine and fluorine atoms, along with the isopropyl group, makes this compound unique in terms of its chemical and biological properties, offering distinct advantages in various applications.
Propriétés
Formule moléculaire |
C9H10ClFN2O |
|---|---|
Poids moléculaire |
216.64 g/mol |
Nom IUPAC |
6-chloro-3-fluoro-N-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H10ClFN2O/c1-5(2)12-9(14)8-6(11)3-4-7(10)13-8/h3-5H,1-2H3,(H,12,14) |
Clé InChI |
MPIUPKCDAOLLBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=C(C=CC(=N1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal](/img/structure/B12068196.png)



![4-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B12068219.png)




